1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one
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Overview
Description
1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one is a complex organic compound featuring a triazole ring, a piperazine ring, and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{4-[(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The piperazine ring may interact with receptors or transporters, affecting cellular signaling pathways. The phenylpropanone moiety can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability .
Comparison with Similar Compounds
- 1-{4-[(4-Phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one
- 1-{4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one
- 1-{4-[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one .
Uniqueness: The unique combination of the cyclohexyl group on the triazole ring and the phenylpropanone moiety distinguishes 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one from other similar compounds.
Biological Activity
The compound 1-{4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-3-phenylpropan-1-one is a complex organic molecule that incorporates several pharmacologically relevant structural motifs. Its design suggests potential applications in various therapeutic areas, particularly due to the presence of the triazole and piperazine moieties, which are known for their diverse biological activities.
Structural Features
The compound features:
- Piperazine Core : A common scaffold in medicinal chemistry, enhancing solubility and bioavailability.
- Triazole Moiety : Associated with antifungal and antibacterial properties.
- Cyclohexyl Substitution : May enhance lipophilicity and affect receptor binding affinity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antifungal and Antibacterial Properties
The triazole ring is known for its antifungal activity, similar to established antifungal agents like fluconazole and itraconazole. Studies have indicated that compounds containing triazole structures exhibit significant antifungal effects against various pathogens, suggesting that our compound may also possess similar properties .
Antiproliferative Effects
Research on related compounds has shown that derivatives with piperazine cores can exhibit antiproliferative effects against cancer cell lines. For example, studies on piperazine derivatives have demonstrated their ability to inhibit cell growth in human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), with IC50 values indicating effective concentrations for growth inhibition .
Case Studies and Research Findings
-
Antiproliferative Activity Evaluation :
- A study evaluated various derivatives for their antiproliferative activity using the NCI/NIH Developmental Therapeutics Program methodology. The results indicated significant inhibition of cell growth at specific concentrations (IC50 values) across different cancer cell lines.
- Table 1: Antiproliferative Activity of Related Compounds
Compound Name Cell Line IC50 (µM) Compound A MCF7 2.14 Compound B HT-29 0.63 Compound C M21 2.17
- Mechanistic Studies :
-
Enzyme Inhibition :
- The synthesized compounds were also tested for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and infections respectively. The results indicated promising inhibitory activity, suggesting potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c28-22(12-11-19-7-3-1-4-8-19)26-15-13-25(14-16-26)17-21-24-23-18-27(21)20-9-5-2-6-10-20/h1,3-4,7-8,18,20H,2,5-6,9-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHWIHDDBBMIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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